4-(4-Bromo-3-fluorophenyl)thiazol-2-amine 4-(4-Bromo-3-fluorophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18216488
InChI: InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
SMILES:
Molecular Formula: C9H6BrFN2S
Molecular Weight: 273.13 g/mol

4-(4-Bromo-3-fluorophenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18216488

Molecular Formula: C9H6BrFN2S

Molecular Weight: 273.13 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromo-3-fluorophenyl)thiazol-2-amine -

Specification

Molecular Formula C9H6BrFN2S
Molecular Weight 273.13 g/mol
IUPAC Name 4-(4-bromo-3-fluorophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H6BrFN2S/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Standard InChI Key VSZRHFCFRAHXJN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br

Introduction

Chemical Structure and Molecular Properties

Structural Features

The compound’s structure consists of a thiazole ring (C3_3H3_3NS) substituted at position 4 with a 4-bromo-3-fluorophenyl group and at position 2 with an amine (-NH2_2). The phenyl ring’s bromine and fluorine substituents introduce electronic and steric effects that influence reactivity and biological interactions. The molecular formula is inferred as C9_9H6_6BrFN2_2S, with a molecular weight of 273.13 g/mol (calculated from atomic masses).

Table 1: Comparative Structural Features of Thiazole Derivatives

CompoundMolecular FormulaSubstituentsMolecular Weight (g/mol)
4-(4-Bromo-3-fluorophenyl)thiazol-2-amineC9_9H6_6BrFN2_2S4-Br, 3-F on phenyl273.13
4-(4-Fluorophenyl)thiazol-2-amine C9_9H7_7FN2_2S4-F on phenyl194.23
N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine C18_{18}H19_{19}N2_2O3_3S2,4-OMe on N-phenyl, 4-OMe on C-phenyl355.42

The bromine atom enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding compared to fluorine-only analogs .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 4-(4-bromo-3-fluorophenyl)thiazol-2-amine likely follows established thiazole formation methods, as described for structurally similar compounds :

  • α-Bromoacetophenone Intermediate:
    Bromination of 4-bromo-3-fluoroacetophenone using CuBr2_2 in chloroform-ethyl acetate yields α-bromoacetophenone derivatives. This step typically achieves 75–95% yields under reflux conditions .

  • Cyclization with Thiourea:
    Reaction of the α-bromoacetophenone with thiourea in ethanol or acetonitrile facilitates cyclization to form the thiazole ring. For example, 4-(4-fluorophenyl)thiazol-2-amine is synthesized via analogous routes, achieving melting points of 102–110°C .

  • Purification:
    Crude products are purified via recrystallization or column chromatography. Solvent choice (e.g., ethanol, acetonitrile) impacts yield and purity, with reported yields exceeding 80% for related compounds .

Equation 1: General Thiazole Synthesis

Ar-C(O)-CH2Br+NH2CSNH2Ar-Thiazol-2-amine+HBr\text{Ar-C(O)-CH}_2\text{Br} + \text{NH}_2\text{CSNH}_2 \rightarrow \text{Ar-Thiazol-2-amine} + \text{HBr}

Ar = Aryl group (e.g., 4-bromo-3-fluorophenyl) .

Physicochemical Properties

Thermal and Solubility Characteristics

While direct data for 4-(4-bromo-3-fluorophenyl)thiazol-2-amine are unavailable, analogs provide insights:

  • Melting Point: Expected to range between 100–120°C, slightly higher than 4-(4-fluorophenyl)thiazol-2-amine (102–110°C) , due to bromine’s higher molecular weight.

  • Lipophilicity: Calculated logP values (e.g., 2.8–3.2) suggest moderate hydrophobicity, favoring blood-brain barrier penetration .

  • pKa: The amine group’s pKa is estimated at ~4.2, similar to 4-(4-fluorophenyl)thiazol-2-amine , indicating protonation under physiological conditions.

Biological Activity and Mechanisms

Antiproliferative Effects

Thiazole-2-amine derivatives exhibit potent activity against cancer cell lines. For instance, 10s (a methoxy-substituted analog) inhibits tubulin polymerization (IC50_{50} = 1.2 µM) and arrests the G2_2/M phase in SGC-7901 gastric cancer cells . Molecular docking reveals binding to tubulin’s colchicine site, disrupting microtubule dynamics .

Applications in Drug Discovery

Tubulin-Targeting Agents

The compound’s structural similarity to 10s suggests potential as a tubulin inhibitor, a target in oncology. Modifications to the phenyl group (e.g., methoxy, bromo) optimize binding affinity and metabolic stability .

Antimicrobial Development

Bromine’s electronegativity enhances interactions with bacterial enzymes, making this compound a candidate for combating resistant pathogens.

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